3-Bromo-4-ethoxybut-3-EN-2-one

Imidazole synthesis Heterocyclic intermediate Vinylogous ester

3-Bromo-4-ethoxybut-3-en-2-one (CAS 82982-59-0) is a β-bromo-α,β-unsaturated ketone that functions as a vinylogous ester building block in heterocyclic synthesis. Its molecular formula is C₆H₉BrO₂, with a molecular weight of 193.04 g/mol, a predicted density of 1.402 g/cm³, and a predicted boiling point of 243.9 °C at 760 mmHg.

Molecular Formula C6H9BrO2
Molecular Weight 193.04 g/mol
CAS No. 82982-59-0
Cat. No. B8422619
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-Bromo-4-ethoxybut-3-EN-2-one
CAS82982-59-0
Molecular FormulaC6H9BrO2
Molecular Weight193.04 g/mol
Structural Identifiers
SMILESCCOC=C(C(=O)C)Br
InChIInChI=1S/C6H9BrO2/c1-3-9-4-6(7)5(2)8/h4H,3H2,1-2H3
InChIKeyVSEUYEAKIAUEHZ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





3-Bromo-4-ethoxybut-3-EN-2-one (CAS 82982-59-0): Core Identity, Physicochemical Profile, and Synthetic Lineage


3-Bromo-4-ethoxybut-3-en-2-one (CAS 82982-59-0) is a β-bromo-α,β-unsaturated ketone that functions as a vinylogous ester building block in heterocyclic synthesis. Its molecular formula is C₆H₉BrO₂, with a molecular weight of 193.04 g/mol, a predicted density of 1.402 g/cm³, and a predicted boiling point of 243.9 °C at 760 mmHg . The compound is described in the primary literature as the (Z)-isomer and was developed as a stable, isolable surrogate for 2-bromoacetoacetaldehyde, a notoriously unstable intermediate [1]. It was introduced by Lipinski et al. (J. Org. Chem. 1984, 49, 566–570) as a key reagent for the regioselective construction of 2-substituted-4-acetylimidazoles and has subsequently been cited in patent literature as an intermediate for 2-guanidino-4-heteroarylthiazole histamine H₂ antagonists [1][2].

Why Generic Substitution Fails for 3-Bromo-4-ethoxybut-3-EN-2-one (CAS 82982-59-0): Structural and Reactivity Consequences of the Ethoxy–Bromo Pairing


3-Bromo-4-ethoxybut-3-en-2-one occupies a narrow structural niche that prevents straightforward replacement by its closest analogs. The ethoxy substituent at C-4 provides the vinylogous ester character required for controlled cyclocondensation with amidines to form imidazoles rather than pyrimidines [1]; the non-brominated analog 4-ethoxybut-3-en-2-one (CAS 23074-57-9) lacks the β-bromo leaving group essential for nucleophilic displacement and heterocycle formation. The methoxy analog 3-bromo-4-methoxybut-3-en-2-one (CAS 82982-51-2, MW 179.01) offers a lower-boiling alternative but introduces different solubility and steric properties . The hydroxy analog 3-bromo-4-hydroxybut-3-en-2-one (CAS 82982-63-6, predicted bp 231.5 °C, density 1.722 g/cm³) presents a free hydroxyl group that introduces competing tautomerization and hydrogen-bonding pathways absent in the ethoxy-protected form . The ester analog ethyl 4-bromo-3-ethoxybut-2-enoate (CAS 1116-50-3) shifts the electrophilic center from a ketone to an ester carbonyl, fundamentally altering cyclization regiochemistry . These differences in functional-group presentation, molecular weight, and physicochemical properties mean that each analog drives distinct reaction trajectories, making generic interchange unreliable without re-optimization.

Quantitative Differentiation Evidence for 3-Bromo-4-ethoxybut-3-EN-2-one (CAS 82982-59-0) Against Closest Analogs


Conversion Yield to 3-Bromo-4-ethoxybut-3-en-2-one vs. Prior-Art 2-Bromoacetoacetaldehyde Methods

Lipinski et al. (1984) demonstrated that 3-bromo-4-ethoxy-3-buten-2-one (compound 2) is prepared in situ from 2-bromoacetoacetaldehyde in essentially quantitative yield as determined by NMR, compared with the prior-art Kochetkov method (40–51% yield of crystalline 2-bromoacetoacetaldehyde) and the Ichihara method (3.9–11.9% yield) [1]. The ethoxy derivative thus converts an unstable, low-yielding aldehyde intermediate into a stable, high-yielding vinylogous ester building block. This represents a yield improvement of approximately 2-fold over the best prior method and more than 8-fold over the worst, directly impacting the practical scalability of downstream imidazole preparations.

Imidazole synthesis Heterocyclic intermediate Vinylogous ester

Regioselectivity in Cyclocondensation: Imidazole vs. Pyrimidine Formation Controlled by Ethoxy Substitution

The Lipinski paper explicitly notes that the free aldehyde 2-bromoacetoacetaldehyde was expected, by literature analogy with halomalonaldehyde chemistry, to react with amidines to form six-membered pyrimidine products. In contrast, 3-bromo-4-ethoxy-3-buten-2-one (compound 2) reacted with amidine salts in refluxing dioxane to give five-membered 4-acetylimidazoles rather than pyrimidines [1]. The ethoxy group thus serves as a regiochemical control element, diverting the reaction away from the pyrimidine manifold. The isolated yields of the resulting 2-substituted-4-acetylimidazoles ranged from 9% to 55% depending on the amidine substrate (Table II in the original paper), with 42% reported as an optimized yield for one representative example [1].

Regioselective cyclization Imidazole Pyrimidine

Physicochemical Differentiation: Boiling Point and Density vs. Hydroxy and Methoxy Analogs

3-Bromo-4-ethoxybut-3-en-2-one has a predicted boiling point of 243.9 °C at 760 mmHg and a predicted density of 1.402 g/cm³ . The hydroxy analog (3-bromo-4-hydroxybut-3-en-2-one, CAS 82982-63-6) exhibits a lower predicted boiling point of 231.5 °C and a higher predicted density of 1.722 g/cm³ . The methoxy analog (3-bromo-4-methoxybut-3-en-2-one, CAS 82982-51-2, MW 179.01) has no reported boiling point or density in standard databases, but its lower molecular weight (179.01 vs. 193.04) indicates higher volatility . The non-brominated analog 4-ethoxybut-3-en-2-one (CAS 23074-57-9, MW 114.14) has a substantially lower molecular weight and no reported boiling point in the same databases . These differences affect distillation-based purification strategies and solvent compatibility in downstream reactions.

Physicochemical property Boiling point Purification

Stereochemical Definition: (Z)-Configuration as a Determinant of Cyclization Geometry

Multiple authoritative database entries, including BOC Sciences and LookChem, consistently list 3-bromo-4-ethoxybut-3-en-2-one as the (Z)-isomer, with the IUPAC name (Z)-3-bromo-4-ethoxybut-3-en-2-one . The InChI string (InChI=1S/C6H9BrO2/c1-3-9-4-6(7)5(2)8/h4H,3H2,1-2H3/b6-4-) confirms the defined olefin geometry . In contrast, the methoxy analog (CAS 82982-51-2) is not consistently annotated with stereochemical designation across databases , and the hydroxy analog exists in both (Z)- and unspecified forms depending on the supplier . The defined (Z)-configuration of the ethoxy derivative is significant because the geometry of the vinylogous ester determines the steric course of cyclocondensation reactions with amidines, as evidenced by the exclusive formation of imidazoles rather than pyrimidines in the Lipinski protocol [1].

Stereochemistry (Z)-isomer Cyclization

Patent-Cited Utility as a Pharmaceutical Intermediate: Histamine H₂ Antagonist Scaffold Construction

3-Bromo-4-ethoxybut-3-en-2-one is explicitly cited in patent literature as an intermediate in the preparation of 2-guanidino-4-heteroarylthiazoles, a class of antisecretory agents and histamine H₂ antagonists useful for treating gastric hyperacidity and peptic ulcers [1][2]. The compound is used to construct the 2-bromo-1-(heteroaryl)ethanone fragment, which subsequently undergoes cyclocondensation with N-substituted guanidinothioureas to form the thiazole core [1]. The methoxy analog and the hydroxy analog are not cited in this specific patent family, indicating that the ethoxy derivative was selected for reasons of reactivity, stability, or availability . The ester analog ethyl 4-bromo-3-ethoxybut-2-enoate has been used in 1,4-benzoxazine and pyrrole-2-one synthesis rather than imidazole/thiazole construction, confirming divergent downstream application profiles [3].

Histamine H₂ antagonist Antiulcer agent Pharmaceutical intermediate

NMR Spectroscopic Fingerprint: Diagnostic Vinyl Proton as a Purity and Identity Marker

The ¹H NMR spectrum of 3-bromo-4-ethoxybut-3-en-2-one in DMSO-d₆ displays a characteristic vinyl proton singlet at δ 8.21 (1H), a quartet at δ 4.23 (2H, OCH₂CH₃), an acetyl methyl singlet at δ 2.33 (3H), and a triplet at δ 1.31 (3H, OCH₂CH₃) . This spectroscopic fingerprint is distinct from that of the methoxy analog, which shows a methoxy singlet (OCH₃) rather than the ethoxy quartet/triplet pattern, and from the hydroxy analog, which exhibits an exchangeable hydroxyl proton absent in the target compound. The downfield vinyl proton (δ 8.21) serves as a rapid diagnostic for the (Z)-configuration and for monitoring consumption in cyclocondensation reactions [1].

NMR characterization Quality control Identity confirmation

High-Impact Application Scenarios for 3-Bromo-4-ethoxybut-3-EN-2-one (CAS 82982-59-0) Based on Verified Differentiation Evidence


Regioselective Synthesis of 2-Substituted-4-acetylimidazoles for Medicinal Chemistry Programs

Research groups synthesizing imidazole-based kinase inhibitors, histamine H₂ antagonists, or other 4-acetylimidazole pharmacophores should prioritize 3-bromo-4-ethoxybut-3-en-2-one as the cyclocondensation partner of choice. The Lipinski protocol (1984) demonstrates that this compound reacts with amidine salts to exclusively form 4-acetylimidazoles—not pyrimidines—with yields up to 55% [1]. Its (Z)-configuration ensures consistent cyclization geometry, and the ethoxy leaving group enables mild reaction conditions (refluxing dioxane) compatible with diverse amidine substrates. Attempting this transformation with the free aldehyde (2-bromoacetoacetaldehyde) is disfavored due to instability and competing pyrimidine formation [1].

Process-Scale Preparation of 2-Guanidino-4-heteroarylthiazole Antiulcer Intermediates

For pharmaceutical process development groups working on histamine H₂ antagonist programs, this compound is the documented intermediate in the Pfizer patent family (US 4,374,843; US 4,560,690) for constructing the 2-bromo-1-(heteroaryl)ethanone fragment that undergoes cyclocondensation to form the thiazole core [2][3]. The quantitative conversion from 2-bromoacetoacetaldehyde to the ethoxy derivative eliminates the handling of an unstable aldehyde intermediate, improving process robustness and scalability [1]. The predicted boiling point of 243.9 °C provides a sufficient distillation window for purification at scale .

Structure–Activity Relationship (SAR) Studies Requiring Defined Vinylogous Ester Geometry

Medicinal chemistry teams conducting SAR exploration around β-bromo-α,β-unsaturated carbonyl scaffolds benefit from the consistent (Z)-configuration of 3-bromo-4-ethoxybut-3-en-2-one, as confirmed across multiple authoritative databases . Unlike the methoxy or hydroxy analogs, whose stereochemical annotation varies by supplier, the ethoxy derivative provides a defined geometry that ensures reproducible cyclization outcomes. The characteristic ¹H NMR vinyl proton at δ 8.21 (DMSO-d₆) serves as a rapid quality control marker for confirming identity and (Z)-configuration upon receipt .

Academic Laboratory Teaching of Regioselective Heterocycle Construction

The compound is well-suited for advanced organic chemistry laboratory courses illustrating the principles of vinylogous reactivity and regioselective heterocycle synthesis. The Lipinski paper provides a complete experimental procedure with fully characterized intermediates and products, making it a self-contained teaching module [1]. Students can directly compare the outcome of using the ethoxy derivative (imidazole formation) with literature reports on the free aldehyde (predicted pyrimidine formation), reinforcing the concept that protecting-group strategy determines cyclization regiochemistry.

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